molecular formula C16H15N5OS B2665705 N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1286705-92-7

N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2665705
CAS No.: 1286705-92-7
M. Wt: 325.39
InChI Key: HDYDZUCOXCUZRL-UHFFFAOYSA-N
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Description

N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule characterized by a fused pyrimido[4,5-d]pyrimidine core substituted with a methyl group at position 6. The thioacetamide moiety is linked via a sulfur atom at position 4 of the heterocyclic system, with a benzyl group attached to the nitrogen of the acetamide (Fig. 1). The compound’s synthesis involves alkylation of 7-methylpyrimido[4,5-d]pyrimidin-4-thiol with 2-chloro-N-benzylacetamide under basic conditions, a method analogous to procedures for related thiopyrimidine derivatives .

Properties

IUPAC Name

N-benzyl-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-11-17-8-13-15(21-11)19-10-20-16(13)23-9-14(22)18-7-12-5-3-2-4-6-12/h2-6,8,10H,7,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYDZUCOXCUZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids such as H3PMo12O40, H3PW12O40, and H5PV2Mo10O40 . This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia, and strengthens PGI2 anti-aggregation activity . These interactions lead to various biochemical effects, including decreased pulmonary hypertension and enhanced biosynthesis of PGI2.

Comparison with Similar Compounds

(a) Heterocyclic Core Modifications

  • Fused vs. Single-Ring Systems : The pyrimido[4,5-d]pyrimidine core in the target compound provides a larger planar surface compared to the single-ring pyrimidin-4-one analogs . This may enhance binding to kinases or DNA via π-π stacking but could reduce solubility.
  • Electron-Deficient vs.

(b) Substituent Effects

  • Benzyl vs. Dimethoxyphenyl : The benzyl group increases lipophilicity, favoring blood-brain barrier penetration, while the 2,5-dimethoxyphenyl analog’s methoxy groups may confer hydrogen-bonding capacity and solubility .

Hypothesized Bioactivity

While direct comparative bioactivity data are unavailable, the structural features suggest:

  • The fused pyrimido-pyrimidine core may improve kinase inhibitory potency over simpler pyrimidinones.
  • The benzyl substituent could enhance cell-membrane permeability relative to polar groups like methoxy.

Biological Activity

N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide involves several chemical reactions, including the formation of the pyrimidine ring and the introduction of the thioacetamide moiety. The general synthetic route can be summarized as follows:

  • Formation of the Pyrimidine Ring : Starting from appropriate precursors, the pyrimidine ring is synthesized via cyclization reactions.
  • Thioether Formation : The introduction of a thiol group is achieved through nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves acylation to form the acetamide derivative.

Anticonvulsant Activity

Studies have shown that compounds similar to N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide exhibit significant anticonvulsant properties. For instance, a related structure demonstrated potent activity with an ED50 value comparable to established anticonvulsants like phenytoin .

Antimicrobial Activity

Research indicates that derivatives of pyrimidines possess antimicrobial properties. In vitro studies have revealed that compounds with similar structures exhibit moderate to high activity against various bacterial strains. For example, certain quinoline derivatives have shown effective inhibition against Plasmodium falciparum, indicating potential for antimalarial applications .

Structure-Activity Relationship (SAR)

The biological activity of N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide can be influenced by its structural components. The presence of specific substituents on the benzyl and pyrimidine rings has been correlated with enhanced biological activities. Notably, modifications at the 2-position of the benzyl group have been linked to improved anticonvulsant effects .

Case Studies

  • Anticonvulsant Efficacy : A study involving various derivatives demonstrated that specific modifications led to enhanced anticonvulsant activity in animal models. For instance, compounds with methoxy or ethoxy substituents showed significant potency with ED50 values lower than those of traditional treatments .
  • Antimicrobial Evaluation : In vitro evaluations of pyrimidine derivatives indicated promising results against bacterial pathogens, with some compounds achieving IC50 values in the low micromolar range against resistant strains .

Table 1: Biological Activity of Related Compounds

Compound NameActivity TypeED50 (mg/kg)Reference
N-benzyl-2-acetamido-3-methoxypropionamideAnticonvulsant8.3
N-benzyl-2-acetamido-3-ethoxypropionamideAnticonvulsant17.3
Quinoline Derivative AAntimicrobial0.014
Quinoline Derivative BAntimicrobial5.87

Table 2: Structure-Activity Relationship Insights

Structural FeatureActivity Impact
Presence of methoxy groupIncreased anticonvulsant potency
Substituents at C(3)Enhanced antimicrobial activity
Benzyl group modificationsVaried biological response

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